

Application Notes and Protocols for Cell-Based Assays in CHK-336 Screening

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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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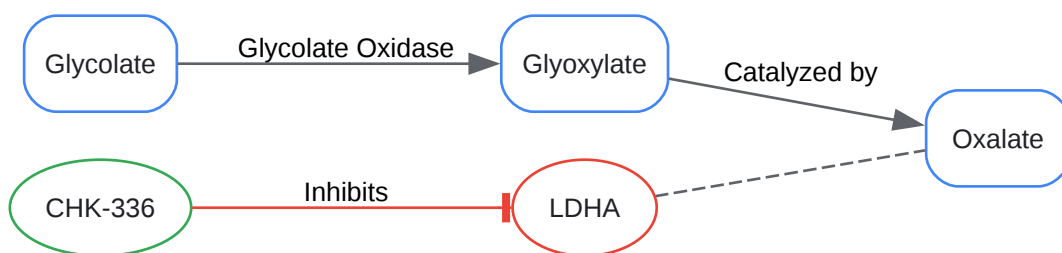
For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).^{[1][2]} Developed by Chinook Therapeutics (a Novartis Company), **CHK-336** is under investigation for the treatment of primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate.^{[1][3]} By inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, **CHK-336** aims to reduce oxalate overproduction.^{[4][5][6]} These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize **CHK-336** and other potential LDHA inhibitors. The assays are designed to assess the compound's potency, mechanism of action, and potential cytotoxic effects in a cellular context, with a focus on liver cells (hepatocytes), the primary target tissue for **CHK-336**.

Signaling Pathway of CHK-336 Target

CHK-336 targets the metabolic pathway responsible for the production of oxalate in hepatocytes. Specifically, it inhibits the conversion of glyoxylate to oxalate, a reaction catalyzed by lactate dehydrogenase A (LDHA). The following diagram illustrates this pathway.



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Fig. 1: CHK-336 Target Pathway.

Key Cell-Based Assays for CHK-336 Screening

A comprehensive in vitro evaluation of **CHK-336** involves a multi-faceted approach. The following assays are recommended:

- **LDHA Enzyme Activity Assay:** To determine the direct inhibitory effect of **CHK-336** on LDHA enzymatic activity.
- **Lactate Production Assay:** To assess the functional consequence of LDHA inhibition in a cellular context.
- **Cell Viability Assay:** To evaluate the cytotoxic potential of **CHK-336** on hepatocytes.
- **Apoptosis Assay:** To investigate if any observed cytotoxicity is mediated through programmed cell death.
- **Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):** To confirm that **CHK-336** directly binds to LDHA within the cell.

Data Presentation

The following tables provide representative quantitative data from the described assays. These values are illustrative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibitory Activity of CHK-336

Assay Type	Cell Line/System	Endpoint	CHK-336 IC ₅₀ (nM)
LDHA Enzyme Activity	Recombinant Human LDHA	Enzyme Inhibition	0.4
Lactate Production	Primary Mouse Hepatocytes	Lactate Reduction	< 100
Oxalate Production	PH1 Mouse Hepatocytes	Oxalate Reduction	80 - 131

Data compiled from publicly available information.[\[7\]](#)[\[8\]](#)

Table 2: Cytotoxicity Profile of **CHK-336**

Assay Type	Cell Line	Treatment Duration (h)	CHK-336 CC ₅₀ (μM)
Cell Viability (ATP Assay)	Human Hepatocytes (e.g., HepG2)	48	> 50
Apoptosis (Caspase-3/7 Assay)	Human Hepatocytes (e.g., HepG2)	24	> 50

Table 3: Target Engagement of **CHK-336**

Assay Type	Cell Line	Parameter	Value
Cellular Thermal Shift Assay (CETSA)	Human Hepatocytes (e.g., HepG2)	Thermal Shift (ΔTagg) with 10 μM CHK-336	~9 °C

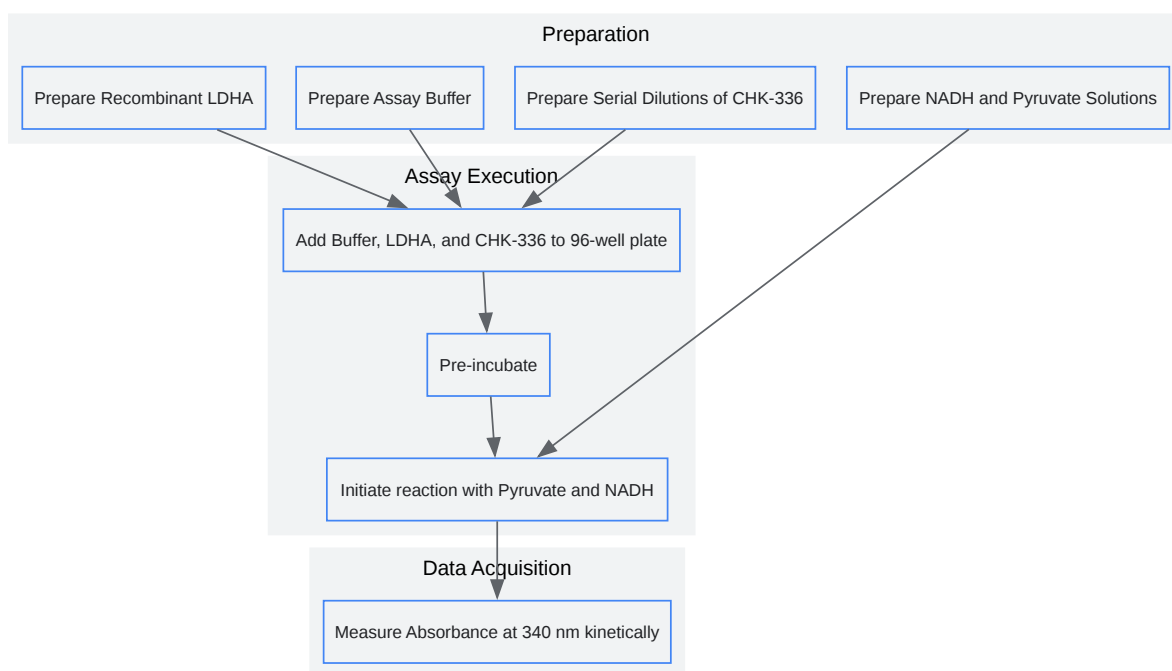
Representative data based on typical results for potent and specific inhibitors.[\[7\]](#)

Experimental Protocols

LDHA Enzyme Activity Assay

This assay measures the ability of **CHK-336** to inhibit the enzymatic activity of purified LDHA. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺.

Experimental Workflow:



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Fig. 2: LDHA Enzyme Activity Assay Workflow.

Protocol:

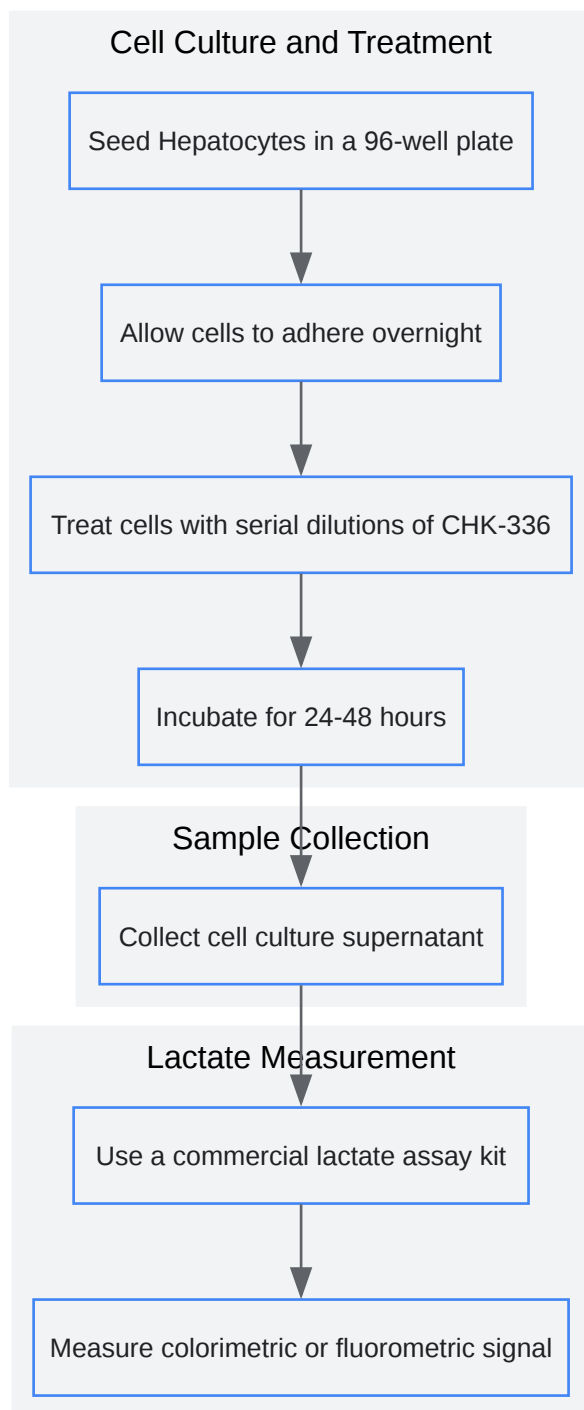
- Reagent Preparation:

- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Recombinant human LDHA: Dilute to a working concentration of 0.02 Units/mL in Assay Buffer.
- NADH Solution: Prepare a 500 μ M solution in Assay Buffer.
- Pyruvate Solution: Prepare a 3 mM solution in Assay Buffer.
- **CHK-336**: Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Buffer.
- Assay Procedure:
 - Add 50 μ L of Assay Buffer to each well of a 96-well UV-transparent plate.
 - Add 10 μ L of diluted **CHK-336** or vehicle control (DMSO) to the appropriate wells.
 - Add 20 μ L of diluted LDHA enzyme solution to all wells.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding a 20 μ L mixture of NADH and Pyruvate solutions.
 - Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
 - Determine the percent inhibition for each **CHK-336** concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **CHK-336** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Lactate Production Assay

This assay measures the effect of **CHK-336** on lactate production in hepatocytes, providing a functional readout of LDHA inhibition in a cellular environment.

Experimental Workflow:



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Fig. 3: Cellular Lactate Production Assay Workflow.

Protocol:

- Cell Culture and Treatment:
 - Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 5×10^4 cells/well.
 - Allow the cells to attach and grow for 24 hours.
 - Prepare serial dilutions of **CHK-336** in cell culture medium.
 - Replace the existing medium with the medium containing the different concentrations of **CHK-336** or vehicle control.
 - Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
- Lactate Measurement:
 - After the incubation period, carefully collect the cell culture supernatant.
 - Determine the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions.
 - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
 - Normalize the lactate levels to the cell number (which can be determined in a parallel plate using a cell viability assay).
 - Calculate the percent inhibition of lactate production for each **CHK-336** concentration relative to the vehicle control.
 - Determine the IC₅₀ value as described for the enzyme activity assay.

Cell Viability Assay (ATP-Based)

This assay assesses the general cytotoxicity of **CHK-336** by measuring the intracellular ATP levels, which correlate with cell viability.

Protocol:

- Cell Culture and Treatment:
 - Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).
- ATP Measurement:
 - After the desired incubation period, equilibrate the plate to room temperature.
 - Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
 - Add the reagent directly to the wells according to the manufacturer's protocol.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percent viability for each **CHK-336** concentration relative to the vehicle control (100% viability).
 - Plot the percent viability against the logarithm of the **CHK-336** concentration to determine the CC₅₀ (50% cytotoxic concentration) value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if **CHK-336** induces apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

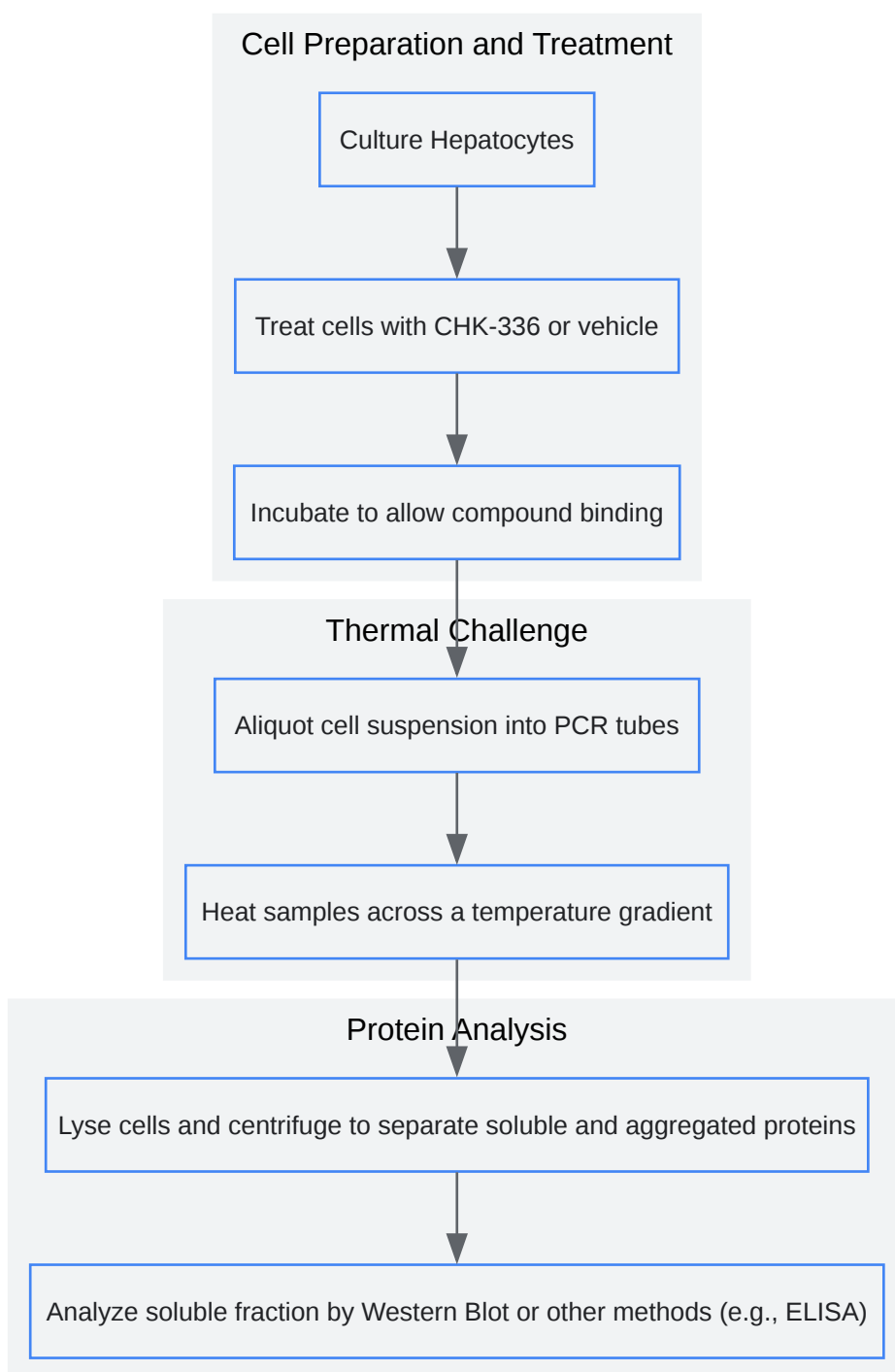
- Cell Culture and Treatment:

- Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e). Include a positive control for apoptosis (e.g., staurosporine).
- Caspase-3/7 Activity Measurement:
 - After the incubation period, use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.
 - Add the caspase substrate reagent to each well according to the manufacturer's instructions.
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
 - Measure the luminescence or fluorescence using a microplate reader.
- Data Analysis:
 - Normalize the signal to the vehicle control.
 - Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow:



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Fig. 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

- Cell Treatment:
 - Culture hepatocytes to confluency.
 - Treat the cells with **CHK-336** (e.g., 10 μ M) or vehicle control for 1 hour at 37°C.
- Thermal Challenge:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Protein Extraction and Analysis:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
 - Carefully collect the supernatant (soluble protein fraction).
 - Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each treatment condition (vehicle and **CHK-336**), plot the relative amount of soluble LDHA against the temperature.
 - Fit the data to a sigmoidal curve to determine the melting temperature (Tagg).
 - The difference in Tagg between the **CHK-336**-treated and vehicle-treated samples (Δ Tagg) indicates the extent of target stabilization.

Conclusion

The described cell-based assays provide a robust framework for the preclinical screening and characterization of **CHK-336** and other LDHA inhibitors. By combining direct enzyme inhibition assays with functional cellular assays and target engagement studies, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential liabilities, thereby facilitating informed decisions in the drug development process.

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